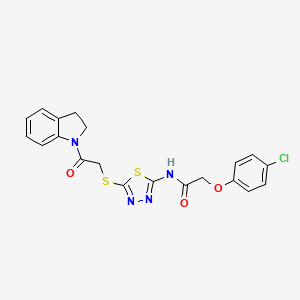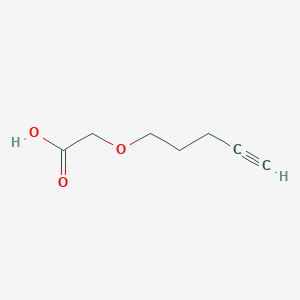![molecular formula C25H17FN4O3 B2537166 7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899737-78-1](/img/no-structure.png)
7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H17FN4O3 and its molecular weight is 440.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Methodologies and Polymerization
- Polymerization of Heterocyclic Compounds: An efficient synthesis method was explored for polycondensation of heterocyclic compounds with diisocyanates, using ionic liquids and microwave irradiation. This method showcases the potential for developing new materials with heterocyclic and chromophoric moieties, indicating applications in material science and engineering (Mallakpour & Rafiee, 2007).
Antioxidant and Anticancer Activities
- Derivatives with Antioxidant and Anticancer Properties: A study on novel derivatives bearing naphthalene and other moieties showed significant antioxidant activity, surpassing that of ascorbic acid. These compounds also displayed cytotoxic activities against cancer cell lines, suggesting their potential in developing new anticancer therapies (Tumosienė et al., 2020).
Molecular Sensors and Fluorescence Studies
- Chemosensors for Transition Metal Ions: Compounds containing naphthalene moieties have been synthesized to act as chemosensors for transition metal ions, demonstrating selectivity towards Cu2+ ions. This application is crucial in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).
Antibacterial and Antifungal Applications
- Synthesis of Hetero-1,4-Naphthoquinones: Novel nitrogen and sulfur-containing hetero-1,4-naphthoquinones have been synthesized and evaluated as potent antifungal and antibacterial agents. This highlights the role of such compounds in developing new pharmaceuticals to combat microbial resistance (Tandon et al., 2010).
Fluorescence Properties and Metal Ion Interactions
- Fluorescence and Aluminium Ion Selectivity: The fluorescence properties of certain naphthoquinone derivatives and their selective emission changes upon interaction with aluminium ions have been studied. This research indicates their potential use in fluorescence-based sensors and materials science (Jali & Baruah, 2014).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione' involves the synthesis of the oxazolo[2,3-f]purine ring system followed by the introduction of the 4-fluorophenyl and naphthalen-1-ylmethyl substituents.", "Starting Materials": [ "2-aminopurine", "ethyl acetoacetate", "4-fluoroaniline", "naphthalene", "methyl iodide", "sodium hydride", "acetic anhydride", "phosphorus oxychloride", "triethylamine", "sodium bicarbonate", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "dichloromethane", "methanol", "water" ], "Reaction": [ "Synthesis of oxazolo[2,3-f]purine ring system:", "- Ethyl acetoacetate is reacted with 2-aminopurine in the presence of phosphorus oxychloride and triethylamine to form ethyl 7H-oxazolo[2,3-f]purine-2,4-dione.", "- The resulting compound is then treated with sodium hydride and methyl iodide to form methyl 7H-oxazolo[2,3-f]purine-2,4-dione.", "Introduction of 4-fluorophenyl substituent:", "- Methyl 7H-oxazolo[2,3-f]purine-2,4-dione is reacted with 4-fluoroaniline in the presence of acetic anhydride and triethylamine to form 7-(4-fluorophenyl)-1-methyl-7H-oxazolo[2,3-f]purine-2,4-dione.", "- The resulting compound is then treated with sodium bicarbonate and water to form 7-(4-fluorophenyl)-1-methyl-3H-oxazolo[2,3-f]purine-2,4-dione.", "Introduction of naphthalen-1-ylmethyl substituent:", "- Naphthalene is reacted with methyl iodide in the presence of sodium hydride to form naphthalen-1-ylmethyl iodide.", "- 7-(4-fluorophenyl)-1-methyl-3H-oxazolo[2,3-f]purine-2,4-dione is then reacted with naphthalen-1-ylmethyl iodide in the presence of sodium hydroxide and water to form 7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione.", "- The final compound is purified using dichloromethane and methanol." ] } | |
Numéro CAS |
899737-78-1 |
Formule moléculaire |
C25H17FN4O3 |
Poids moléculaire |
440.434 |
Nom IUPAC |
7-(4-fluorophenyl)-4-methyl-2-(naphthalen-1-ylmethyl)purino[8,7-b][1,3]oxazole-1,3-dione |
InChI |
InChI=1S/C25H17FN4O3/c1-28-22-21(29-14-20(33-24(29)27-22)16-9-11-18(26)12-10-16)23(31)30(25(28)32)13-17-7-4-6-15-5-2-3-8-19(15)17/h2-12,14H,13H2,1H3 |
Clé InChI |
CVUPEWFPJSKKAH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC4=CC=CC=C43)N5C=C(OC5=N2)C6=CC=C(C=C6)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2537084.png)
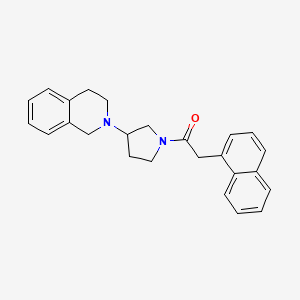
![2-(4-nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B2537086.png)
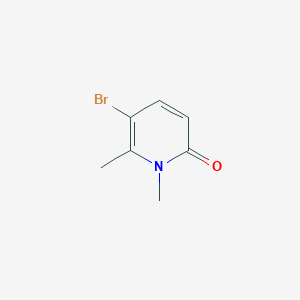
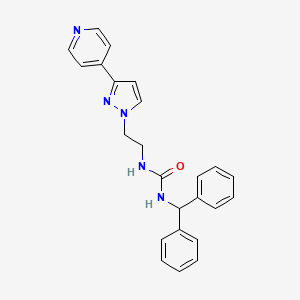
![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2537092.png)
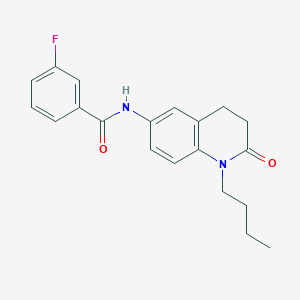
![Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2537095.png)
![4-{5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2537098.png)
![[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2537099.png)
![3-((4-bromophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2537100.png)
